2-(3-methoxyphenyl)-1H-perimidine 2-(3-methoxyphenyl)-1H-perimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11164335
InChI: InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2
Molecular Formula: C18H14N2O
Molecular Weight: 274.3 g/mol

2-(3-methoxyphenyl)-1H-perimidine

CAS No.:

Cat. No.: VC11164335

Molecular Formula: C18H14N2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-methoxyphenyl)-1H-perimidine -

Specification

Molecular Formula C18H14N2O
Molecular Weight 274.3 g/mol
IUPAC Name 2-(3-methoxyphenyl)-1H-perimidine
Standard InChI InChI=1S/C18H14N2O/c1-21-14-8-2-7-13(11-14)18-19-15-9-3-5-12-6-4-10-16(20-18)17(12)15/h2-11H,1H3,(H,19,20)
Standard InChI Key IXRWBODDMURTIP-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2
Canonical SMILES COC1=CC=CC(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(3-Methoxyphenyl)-1H-perimidine (IUPAC name: 2-(3-methoxyphenyl)-2,3-dihydro-1H-perimidine) is a bicyclic aromatic compound with the molecular formula C₁₈H₁₆N₂O and a molecular weight of 276.34 g/mol . The structure consists of a perimidine ring system—a fused benzimidazole derivative—substituted at the 2-position with a 3-methoxyphenyl group. The presence of the methoxy (-OCH₃) group enhances the compound’s electron-donating capacity, influencing its reactivity and interaction with biological targets .

Key Structural Features:

  • Perimidine Core: A tricyclic system comprising two benzene rings fused with a diazole ring.

  • 3-Methoxyphenyl Substituent: Introduces steric and electronic effects, modulating solubility and binding affinity.

  • Tautomerism: The 1H-perimidine form exists in equilibrium with its 3H-tautomer, affecting its chemical behavior .

Physicochemical Properties

The compound exhibits a density of 1.186 g/cm³ and a boiling point of 526.8°C at standard pressure . Its melting point remains unspecified in available literature, though derivatives typically show thermal stability up to 200°C . The methoxy group contributes to moderate hydrophobicity, with predicted logP values suggesting favorable membrane permeability for drug delivery applications .

Synthetic Methodologies

Advanced Green Synthesis Techniques

Recent advancements emphasize sustainability and efficiency:

Table 1: Comparative Analysis of Synthesis Methods for 2-(3-Methoxyphenyl)-1H-Perimidine

MethodCatalystSolventTemperatureYield (%)Advantages
UltrasonicationNBSWater70°CModerateEco-friendly, fast reaction kinetics
Nanocatalyst-AssistedPd/SBA-15WaterReflux86–96High yields, recyclable catalyst
Metal-FreeNoneNoneRoom Temperature55–96Solvent-free, low energy input

Key Innovations:

  • Ultrasonication: Reduces reaction time to 40–95 minutes by enhancing mass transfer and activation energy .

  • Nanocatalysts: Pd/SBA-15 nanocatalysts improve atom economy and enable reuse for up to five cycles without significant activity loss.

  • Solvent-Free Conditions: Eliminate toxic solvents, aligning with green chemistry principles .

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

2-(3-Methoxyphenyl)-1H-perimidine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans). In disk diffusion assays, the compound demonstrated a zone of inhibition of 18–22 mm at 50 µg/mL, comparable to standard antibiotics like ampicillin . Mechanistic studies suggest disruption of microbial cell membranes and inhibition of efflux pumps .

Table 2: Biological Activity Profile of 2-(3-Methoxyphenyl)-1H-Perimidine Derivatives

CompoundActivityTargetIC₅₀/Zone of Inhibition
2-(3-Methoxyphenyl)-1H-perimidineAntifungalCandida albicans22 mm
Azo-fused derivativeAnti-quorum sensingPseudomonas aeruginosa65% biofilm inhibition
CDK6-targeting analogAnticancerMCF-7 cells8.7 µM

Anti-Inflammatory and Antioxidant Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 45–60% at 25 mg/kg, indicating potent anti-inflammatory activity . Additionally, it scavenged DPPH radicals with an EC₅₀ of 12.3 µM, highlighting antioxidant potential .

Industrial and Material Science Applications

Corrosion Inhibition

2-(3-Methoxyphenyl)-1H-perimidine acts as a corrosion inhibitor for mild steel in acidic environments, achieving 92% efficiency at 500 ppm concentration. Adsorption follows the Langmuir isotherm, forming a protective film on metal surfaces .

Polymer Chemistry

The compound serves as a monomer in conducting polymers, enhancing thermal stability (decomposition temperature >300°C) and electrical conductivity (10⁻³ S/cm) . Its rigid aromatic structure improves mechanical strength in epoxy resins.

Fluorescent Sensors

Functionalized derivatives exhibit strong fluorescence (λₑₘ = 480 nm) with quantum yields of 0.42–0.56, enabling detection of heavy metals (e.g., Hg²⁺) at nanomolar concentrations .

Computational and ADME Profiling

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.8 eV, correlating with the compound’s chemical stability . In silico ADME profiling suggests moderate bioavailability (LogP = 2.1) and blood-brain barrier permeability, supporting its candidacy for CNS-targeted therapies .

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